molecular formula C9H17ClF3N B2669477 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride CAS No. 2470441-24-6

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride

Cat. No.: B2669477
CAS No.: 2470441-24-6
M. Wt: 231.69
InChI Key: HKIBCDZYUKFDJB-UHFFFAOYSA-N
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Description

“2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2470441-24-6 . It has a molecular weight of 231.69 . The compound is in powder form and is stored at room temperature .


Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Cancer Research and Therapeutic Applications One study highlighted the development of a novel anaplastic lymphoma kinase (ALK) inhibitor with potential cancer treatment applications. This research delves into the enzymatic hydrolysis challenges faced during the compound's development, showcasing the intricate balance between chemical stability in biological systems and therapeutic potency (Teffera et al., 2013).

Chemical Synthesis and Reactivity The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride was studied for its efficiency in activating thioglycosides to form glycosyl triflates, demonstrating the reagents' potential in forming diverse glycosidic linkages. This process is particularly relevant in synthesizing complex molecules for pharmaceuticals and agrochemicals (Crich & Smith, 2001).

Materials Science and Engineering Another study explored the reaction of a trifluoro- and hexafluorosubstituted compound with various amines and alcohols. The findings contribute to the understanding of fluoroorganic compounds' reactivity and have implications for developing new materials and chemical intermediates (Furin et al., 2000).

Pharmaceutical Development Research on multidrug-resistant tuberculosis (MDR-TB) related substances detected trace levels of related substances in a specific drug substance, highlighting the importance of high-performance liquid chromatography in pharmaceutical quality control. This study underscores the relevance of chemical synthesis and analysis in the development and manufacturing of effective therapeutic agents (Jayachandra et al., 2018).

Corrosion Inhibition Investigations into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations reveal potential applications in protecting industrial materials. Such studies are critical for extending the lifespan of metal components in harsh environments (Kaya et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c1-8(2,9(10,11)12)7-5-3-4-6-13-7;/h7,13H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIBCDZYUKFDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCN1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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